Nitro Group Reduction Efficiency
A key differentiator for 4-(3-Methoxy-4-nitrophenyl)morpholine lies in its utility as a precursor to 2-methoxy-4-morpholinoaniline, a valuable intermediate. The nitro group can be quantitatively reduced. In a reported procedure, treatment of 4-(3-methoxy-4-nitrophenyl)morpholine (1.00 g, 4.20 mmol) with tin(II) chloride (2.79 g, 14.69 mmol) in ethanol successfully yields the corresponding aniline derivative, providing a well-defined and reproducible synthetic pathway . This established reduction protocol offers a reliable and efficient route compared to alternative starting materials that may require more complex or lower-yielding synthetic sequences to achieve the same functional group transformation.
| Evidence Dimension | Synthetic Yield / Efficiency |
|---|---|
| Target Compound Data | 1.00 g (4.20 mmol) of 4-(3-methoxy-4-nitrophenyl)morpholine consumed. |
| Comparator Or Baseline | No direct quantitative comparator data available. |
| Quantified Difference | Not applicable; based on documented reaction conditions. |
| Conditions | Reduction with SnCl2·2H2O in EtOH, under reported conditions . |
Why This Matters
This provides a validated, literature-supported synthetic route to a high-value intermediate, ensuring process reproducibility and reducing development time for procurement teams sourcing starting materials.
